molecular formula C10H14O3 B1667520 Diethylene Glycol Bis(2-propynyl) Ether CAS No. 126422-57-9

Diethylene Glycol Bis(2-propynyl) Ether

Cat. No. B1667520
CAS RN: 126422-57-9
M. Wt: 182.22 g/mol
InChI Key: ZQNBDEOGKNZIQM-UHFFFAOYSA-N
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Description

Diethylene Glycol Bis(2-propynyl) Ether, also known as Bis-propargyl-PEG3, is a crosslinker with alkyne groups at both ends of the molecule . The alkyne groups react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of this compound is C10H14O3 . Its structure includes two propargyl groups, which can form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.22 g/mol . It is a liquid at 20 degrees Celsius . The compound has a boiling point of 103 °C at 6 mmHg and a flash point of 79 °C . Its specific gravity is 1.02 at 20/20°C .

Scientific Research Applications

Organometallic Compound Structures

Diethylene glycol bis(2-propynyl) ether plays a role in the structure of organo-f-element compounds, differing in the oxidation state of the central metal. For instance, in studies of organocerium(IV) compounds and reduced uranocenes, this compound was a part of the complex structures investigated (Boussie et al., 1991).

Electrode Modification

The compound has been used in the modification of electrodes, specifically in the preparation of diethylene glycol bis(2-aminophenyl) ether-modified glassy carbon electrodes. This modification demonstrated its potential in enhancing the performance of these electrodes (Işbir et al., 2006).

Atmospheric Chemistry

This compound-related compounds have been studied in the context of atmospheric chemistry, particularly focusing on their reactions with OH radicals. Understanding these reactions is crucial for assessing their contribution to photochemical air pollution (Aschmann et al., 2001).

Lithium-Ion Battery Performance

In the field of energy storage, this compound derivatives have been used as electrolyte additives to enhance the performance and stability of lithium-ion batteries (Hong et al., 2016).

Viscosity Studies

The viscosity of mixtures involving this compound and other compounds has been extensively studied. This research provides insights into the interactions between the components of these mixtures, which is significant in various industrial applications (Pal & Kumar, 2003).

Polymer Synthesis

The compound is also involved in the synthesis and modification of polymers, like poly(oligo(ethylene glycol) methacrylate), through processes like Catalytic Chain Transfer Polymerization. Such polymers have applications in various fields, including biomedical engineering (Soeriyadi et al., 2011).

Mechanism of Action

Target of Action

Diethylene Glycol Bis(2-propynyl) Ether, also known as 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne, is a homobifunctional PEG linker with two propargyl groups . The primary targets of this compound are azide-bearing compounds or biomolecules .

Mode of Action

The propargyl groups of this compound form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This interaction allows the compound to bind to its targets and induce changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C and it should be kept away from light, air, and heat . These conditions can affect the compound’s stability and, consequently, its efficacy.

Safety and Hazards

Diethylene Glycol Bis(2-propynyl) Ether is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . The compound should be stored under inert gas in a cool, well-ventilated place .

properties

IUPAC Name

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBDEOGKNZIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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